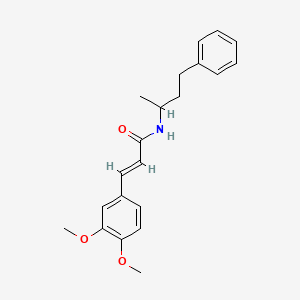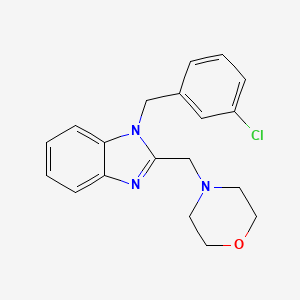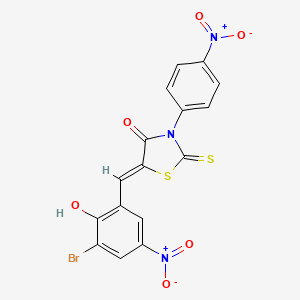
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as EPM-706, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies related to cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide prevents the cancer cells from maintaining their acidic environment, which is necessary for their survival and growth.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. In addition, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in lab experiments include its high potency and selectivity towards cancer cells, as well as its minimal toxicity towards normal cells. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential for drug resistance to develop.
Direcciones Futuras
There are several potential future directions for research related to 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide. These include:
1. Further studies to understand the mechanism of action of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide and its potential for use in combination with other anticancer drugs.
2. Clinical trials to evaluate the safety and efficacy of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in humans.
3. Development of new derivatives of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide with improved properties.
4. Investigation of the potential use of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in other diseases, such as diabetes and inflammation.
In conclusion, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide is a promising compound that has shown potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl chloroformate, followed by the addition of benzenesulfonyl chloride. The final product is obtained by treating the intermediate product with ammonia gas.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.
Propiedades
IUPAC Name |
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-12-5-7-13(8-6-12)20(17,18)16-14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSVPVGUYOHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)

![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
